N-Acetyl-D-glutamic acid
Overview
Description
N-Acetyl-D-glutamic acid is a derivative of glutamic acid, an important amino acid involved in various metabolic pathways. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid molecule. It plays a crucial role in the biosynthesis of arginine and is a key regulator in the urea cycle, which is responsible for converting toxic ammonia into urea for excretion from the body .
Mechanism of Action
Target of Action
N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .
Mode of Action
NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .
Pharmacokinetics
A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported
Result of Action
The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.
Action Environment
The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-glutamic acid interacts with several enzymes, proteins, and other biomolecules. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . It also acts as a regulator in the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently under study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glutamic acid can be synthesized through several methods. One common approach involves the reaction of glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, this compound is often produced using enzymatic methods. The enzyme N-acetylglutamate synthase catalyzes the reaction between glutamic acid and acetyl-CoA to form this compound. This method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to yield glutamic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl group, often requiring catalysts or specific reaction conditions.
Major Products Formed
Hydrolysis: Glutamic acid
Oxidation: Oxo derivatives of this compound
Substitution: Derivatives with different functional groups replacing the acetyl group
Scientific Research Applications
N-Acetyl-D-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the study of metabolic pathways, particularly in the urea cycle and arginine biosynthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders related to the urea cycle.
Industry: Utilized in the production of flavor enhancers and food additives
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-glutamic acid
- N-Acetylaspartic acid
- Aceglutamide
- Citrulline
- Pivagabine
Uniqueness
N-Acetyl-D-glutamic acid is unique due to its specific role in the urea cycle and its ability to regulate the activity of carbamoyl phosphate synthetase I. Unlike other similar compounds, it is directly involved in the detoxification of ammonia and the biosynthesis of arginine, making it a critical component in metabolic pathways .
Properties
IUPAC Name |
(2R)-2-acetamidopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364404 | |
Record name | N-ACETYL-D-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-08-3, 19146-55-5 | |
Record name | Glutamic acid, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-ACETYL-D-GLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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